Flucloxacillin(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Flucloxacillin(1-) is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin group. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections . It is particularly effective against penicillinase-producing staphylococci .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of flucloxacillin involves several steps:

Condensation: The acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of an inorganic base to form flucloxacillin.

Crystallization: The product is crystallized from an alcohol solvent to obtain flucloxacillin crystals.

Industrial Production Methods: In industrial settings, the synthesis of flucloxacillin sodium involves similar steps but on a larger scale. The process includes the use of pregelatinized starch to improve the stability of flucloxacillin during production .

Analyse Des Réactions Chimiques

Types of Reactions: Flucloxacillin undergoes several types of chemical reactions, including:

Hydrolysis: Flucloxacillin can be hydrolyzed by beta-lactamases, leading to the breakdown of its beta-lactam ring.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Beta-lactamases are the primary reagents that hydrolyze flucloxacillin.

Oxidation and Reduction: Specific oxidizing or reducing agents can be used under controlled conditions.

Major Products Formed:

Hydrolysis: The major product formed is penicilloic acid.

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Skin and Soft Tissue Infections

Flucloxacillin is widely prescribed for skin and soft tissue infections, including:

- Cellulitis

- Impetigo

- Folliculitis

- Carbuncles

- Erysipelas

In the UK, it is often the first-line treatment for cellulitis due to its effectiveness against both Staphylococcus and Streptococcus species. A study indicated that flucloxacillin alone suffices for treating cellulitis without the need for dual therapy with benzylpenicillin .

2. Osteomyelitis Treatment

Despite its lower penetration into bone tissue (10-20%), flucloxacillin has shown efficacy in treating osteomyelitis. It is often used in combination with other antibiotics when necessary .

3. Endocarditis and Pneumonia

Flucloxacillin may be used alone or in combination with other antibiotics for treating endocarditis. It is also utilized in pneumonia management, particularly in cases where staphylococcal infection is suspected .

Pharmacokinetics

Flucloxacillin exhibits high protein binding (95-97%), which can affect its dosing in critically ill patients with hypoalbuminaemia. Research indicates that standard dosing may be insufficient; continuous infusion of higher doses (e.g., 12 g/24 h) is recommended to achieve adequate pharmacodynamic targets against MSSA .

Table 1: Pharmacokinetic Parameters of Flucloxacillin

| Parameter | Value |

|---|---|

| Protein Binding | 95-97% |

| Volume of Distribution | Increased in hypoalbuminaemia |

| Half-Life | Approximately 1 hour |

| Clearance | Renal |

Case Studies

Case Study 1: Continuous Infusion Efficacy

A study involving 20 patients with serious MSSA sepsis demonstrated that switching from intermittent dosing to continuous infusion of flucloxacillin significantly improved clinical outcomes. Of the patients treated, 82% were clinically and microbiologically cured at long-term follow-up .

Case Study 2: Acute Interstitial Nephritis

In a reported case, an elderly patient developed acute interstitial nephritis after receiving flucloxacillin for pre-patellar bursitis. The renal function normalized following the cessation of the drug, suggesting a direct correlation between flucloxacillin use and renal impairment .

Risks Associated with Flucloxacillin

While flucloxacillin is effective, it is not without risks. Notably, there are concerns regarding liver injury, particularly cholestatic liver disease. Studies have shown an increased risk within the first 45 days of treatment, especially among older patients .

Table 2: Risk of Liver Injury Associated with Flucloxacillin

| Time Frame | Risk per 100,000 Users | Confidence Interval |

|---|---|---|

| 1-45 Days | 8.47 | (6.64 - 10.65) |

| 46-90 Days | 1.77 | (0.60 - 4.10) |

Mécanisme D'action

Flucloxacillin is similar to other beta-lactam antibiotics such as cloxacillin and dicloxacillin . it has unique properties that make it particularly effective against penicillinase-producing staphylococci . Unlike some other beta-lactam antibiotics, flucloxacillin is stable against hydrolysis by a variety of beta-lactamases .

Comparaison Avec Des Composés Similaires

- Cloxacillin

- Dicloxacillin

- Oxacillin

Flucloxacillin stands out due to its stability against beta-lactamases and its effectiveness against penicillinase-producing bacteria .

Propriétés

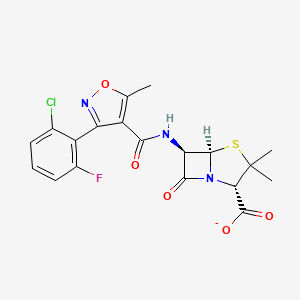

Formule moléculaire |

C19H16ClFN3O5S- |

|---|---|

Poids moléculaire |

452.9 g/mol |

Nom IUPAC |

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/p-1/t13-,14+,17-/m1/s1 |

Clé InChI |

UIOFUWFRIANQPC-JKIFEVAISA-M |

SMILES isomérique |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |

SMILES canonique |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.